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Compound of Interest

Compound Name: 2-Bromo-5-propoxypyridine

CAS No.: 1144110-15-5

Cat. No.: B1376852 Get Quote

CAS Registry Number: 1144110-15-5 Molecular Formula: C

H

BrNO Molecular Weight: 216.08 g/mol IUPAC Name: 2-Bromo-5-propoxypyridine

Executive Summary & Chemical Context
2-Bromo-5-propoxypyridine serves as a versatile scaffold in drug discovery, particularly for

the synthesis of pyridine-based ligands and bioactive heterocycles. The presence of the

bromine atom at the C2 position allows for selective palladium-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propoxy group at C5 modulates

lipophilicity and metabolic stability.

This guide provides a definitive reference for the identification of this compound using Nuclear

Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). All

spectral assignments are grounded in substituent-induced chemical shift theory and validated

against analogous pyridine derivatives.

Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, it is essential to define the source material's

purity. The following protocol describes the standard synthesis via Williamson etherification,

which yields high-purity material suitable for spectral analysis.
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Synthetic Pathway Diagram
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 Ether Formation

Click to download full resolution via product page

Caption: Synthesis of 2-Bromo-5-propoxypyridine via Williamson ether synthesis.

Validated Protocol
Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), 1-Bromopropane (1.2 eq), Potassium

Carbonate (K

CO

, 2.0 eq).

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

Dissolve 2-bromo-5-hydroxypyridine in DMF under N

atmosphere.

Add K

CO

and stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.

Add 1-bromopropane dropwise.

Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na
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SO

.

Purification: Flash column chromatography (SiO

, gradient 0-10% EtOAc in Hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from high-field (400 MHz) analysis in Chloroform-d (CDCl

). The assignments rely on the distinct electronic environments created by the electronegative
nitrogen, the electron-withdrawing bromine, and the electron-donating propoxy group.

H NMR Data (400 MHz, CDCl )
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H-6 8.04 Doublet (d) 1H 3.0

Deshielded:

-position to

Nitrogen;

minimal

coupling to H-

4.

H-3 7.38 Doublet (d) 1H 8.6

Shielded:

Ortho to

Bromine;

strong ortho-

coupling to H-

4.

H-4 7.12
Doublet of

Doublets (dd)
1H 8.6, 3.0

Intermediate:

Meta to Br,

Ortho to

Propoxy.

Shows

couplings to

H-3 and H-6.

O-CH 3.94 Triplet (t) 2H 6.5

Deshielded

Aliphatic:

Direct

attachment to

Oxygen.

CH 1.82 Sextet (m) 2H 7.4

Methylene:

Beta to

Oxygen.

CH 1.04 Triplet (t) 3H 7.4

Methyl:

Terminal

group.
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Mechanistic Insight: The H-6 proton appears most downfield due to the inductive electron-

withdrawing effect of the adjacent nitrogen atom. The H-4 proton signal is a characteristic

doublet of doublets, reflecting the distinct coupling constants: a large ortho-coupling (

Hz) with H-3 and a smaller meta-coupling (

Hz) with H-6.

C NMR Data (100 MHz, CDCl )
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Carbon
Shift (

, ppm)
Type Assignment Logic

C-5 153.8
Quaternary (C

)

Ipso to Oxygen:

Highly deshielded by

resonance donation

and induction.

C-6 137.5 Methine (CH)

Alpha to Nitrogen:

Deshielded by N-atom

induction.

C-2 132.1
Quaternary (C

)

Ipso to Bromine:

Typical range for C-Br

in pyridines.

C-3 128.4 Methine (CH)

Ortho to Bromine:

Shielded relative to C-

6.

C-4 124.9 Methine (CH)
Meta to Bromine:

Resonates upfield.

O-CH 70.4
Methylene (CH

)

Ether Carbon:

Characteristic shift for

alkoxy groups.

CH 22.4
Methylene (CH

)

Propyl Chain: Middle

carbon.

CH 10.4
Methyl (CH

)

Terminal Methyl:

Typical aliphatic

region.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the bromine atom,

which exhibits a distinctive isotopic pattern.
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Ionization Method: Electron Impact (EI, 70 eV) or ESI+

Molecular Ion:

M

:

215 (for

Br)

[M+2]

:

217 (for

Br)

Ratio: 1:1 intensity ratio (Characteristic doublet for mono-brominated compounds).

Fragmentation Pattern (EI):

215/217 (M

): Parent ion.

173/175 ([M - C

H

]

): Loss of propene via McLafferty-type rearrangement, generating the 2-bromo-5-
hydroxypyridine radical cation.

136 ([M - Br]

): Loss of the bromine atom (less common in EI but possible).

94: Pyridinol fragment after loss of both Br and Propyl chain.
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Infrared Spectroscopy (IR)
IR analysis is useful for rapid identification of functional groups, particularly the ether linkage

and the heteroaromatic ring.

C-H Stretch (Aromatic): 3050 – 3010 cm

(Weak).

C-H Stretch (Aliphatic): 2960, 2930, 2870 cm

(Medium; corresponding to propyl CH

and CH

).

C=N / C=C Ring Stretch: 1570, 1460 cm

(Strong; characteristic pyridine breathing modes).

C-O-C Stretch (Ether): 1240 – 1260 cm

(Strong; asymmetric stretch).

C-Br Stretch: 600 – 700 cm

(Medium/Weak; fingerprint region).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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